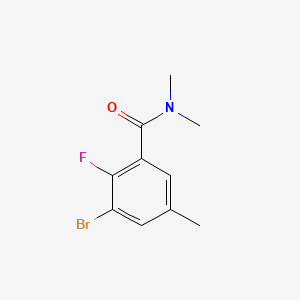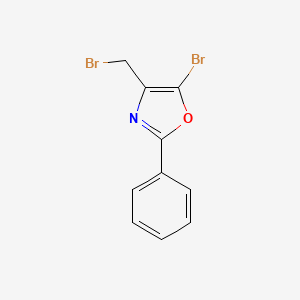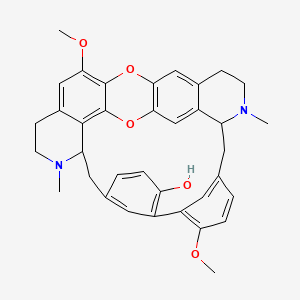
(1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’alpha)-6’,7-Didemethoxy-12-O-demethyl-6’,7-oxy-12’-O-methylrodiasine is a complex organic compound with a unique structure that includes multiple methoxy and oxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’alpha)-6’,7-Didemethoxy-12-O-demethyl-6’,7-oxy-12’-O-methylrodiasine involves multiple steps, including the demethylation and oxidation of precursor compounds. The specific synthetic routes and reaction conditions can vary, but typically involve the use of strong acids or bases, as well as oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1’alpha)-6’,7-Didemethoxy-12-O-demethyl-6’,7-oxy-12’-O-methylrodiasine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The methoxy and oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1’alpha)-6’,7-Didemethoxy-12-O-demethyl-6’,7-oxy-12’-O-methylrodiasine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1’alpha)-6’,7-Didemethoxy-12-O-demethyl-6’,7-oxy-12’-O-methylrodiasine involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(1’alpha)-6’,7-Didemethoxy-12-O-demethyl-6’,7-oxy-12’-O-methylrodiasine analogs: Compounds with similar structures but different functional groups.
Other methoxy and oxy group-containing compounds: Such as certain alkaloids and flavonoids.
Uniqueness
What sets (1’alpha)-6’,7-Didemethoxy-12-O-demethyl-6’,7-oxy-12’-O-methylrodiasine apart from similar compounds is its specific combination of functional groups and its unique chemical and biological properties
Properties
Molecular Formula |
C36H36N2O5 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
13,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-16-ol |
InChI |
InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3 |
InChI Key |
MMGBHVBJOIKWMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079478.png)
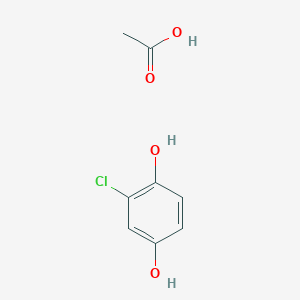
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)
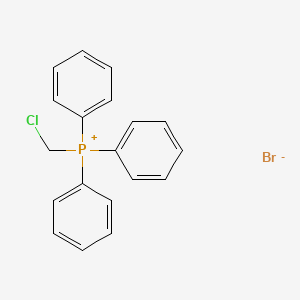
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)

![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)

